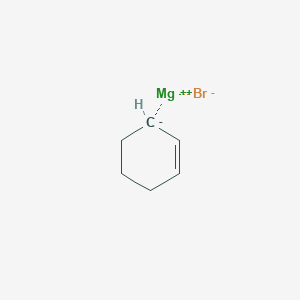Cyclohex-2-en-1-ylmagnesium bromide, 0.50 M in ether
CAS No.: 59518-09-1
Cat. No.: VC11686175
Molecular Formula: C6H9BrMg
Molecular Weight: 185.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 59518-09-1 |
|---|---|
| Molecular Formula | C6H9BrMg |
| Molecular Weight | 185.34 g/mol |
| IUPAC Name | magnesium;cyclohexene;bromide |
| Standard InChI | InChI=1S/C6H9.BrH.Mg/c1-2-4-6-5-3-1;;/h1-3H,4-6H2;1H;/q-1;;+2/p-1 |
| Standard InChI Key | HFRJFSCGQSEVKO-UHFFFAOYSA-M |
| SMILES | C1C[CH-]C=CC1.[Mg+2].[Br-] |
| Canonical SMILES | C1C[CH-]C=CC1.[Mg+2].[Br-] |
Introduction
Structural and Physicochemical Properties
Cyclohex-2-en-1-ylmagnesium bromide belongs to the class of alkenyl Grignard reagents, characterized by a magnesium atom bonded to a cyclohexenyl group and a bromide counterion. Its molecular formula, C₆H₉BrMg, corresponds to a molecular weight of 185.34 g/mol. The reagent’s reactivity stems from the nucleophilic carbon-magnesium bond, which facilitates attacks on electrophilic centers such as carbonyl carbons, halides, and unsaturated systems.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 59518-09-1 |
| Molecular Formula | C₆H₉BrMg |
| Molecular Weight | 185.34 g/mol |
| Standard Concentration | 0.50 M in diethyl ether |
| Stability | Moisture- and oxygen-sensitive |
The cyclohexene ring introduces steric and electronic effects that modulate reactivity. Conjugation between the double bond and the magnesium center enhances stabilization of transition states during nucleophilic additions.
| Component | Quantity | Role |
|---|---|---|
| Cyclohex-2-en-1-yl bromide | 100 mmol (16.3 g) | Substrate |
| Magnesium turnings | 110 mmol (2.67 g) | Reducing agent |
| Diethyl ether | 70 mL (dry) + 500 mL | Solvent |
| Iodine | 40–50 mg | Reaction initiator |
Reaction Mechanisms and Kinetic Studies
Nucleophilic Addition Pathways
The reagent’s nucleophilic carbon attacks electrophiles such as carbonyl compounds, epoxides, and carbon dioxide. For example, reaction with CO₂ forms cyclohex-2-enecarboxylic acid after acidic workup :
Reaction with CO₂:
Kinetic studies suggest a two-step mechanism: (1) rapid nucleophilic attack forming an alkoxide intermediate and (2) protonation to yield the final product.
Radical Mechanisms in Cross-Coupling
Recent work by Antonacci et al. demonstrated that manganese-catalyzed cross-couplings between aryl halides and Grignard reagents, including cyclohex-2-en-1-ylmagnesium bromide, proceed via a radical SRN1 mechanism . This pathway involves single-electron transfers from a manganate complex to generate aryl radicals, which subsequently couple with the Grignard reagent.
Key Evidence:
-
Radical clock experiments with cyclopropyl-substituted substrates showed ring-opening, confirming radical intermediacy .
-
Electron-withdrawing groups (e.g., CN, COOMe) on aryl halides enhance reactivity by stabilizing radical intermediates .
Applications in Organic Synthesis
Carbon-Carbon Bond Formation
The reagent’s ability to form C–C bonds is exploited in synthesizing complex alkanes and cycloalkanes. For instance, coupling with ketones yields tertiary alcohols, while reactions with esters produce ketones after hydrolysis .
Table 3: Representative Reactions
| Electrophile | Product | Yield (%) |
|---|---|---|
| CO₂ | Cyclohex-2-enecarboxylic acid | 65 |
| Acetophenone | 1-Cyclohex-2-enyl-1-phenylethanol | 78 |
| Methyl acrylate | Cyclohex-2-enyl propanoate | 82 |
Cycloisomerization Reactions
In the presence of transition-metal catalysts, cyclohex-2-en-1-ylmagnesium bromide facilitates cycloisomerizations of enynes to polycyclic frameworks. These reactions are pivotal in synthesizing natural product cores, such as terpenes and alkaloids.
Industrial and Pharmaceutical Relevance
Drug Intermediate Synthesis
The reagent’s cyclohexenyl group is integral to synthesizing bioactive molecules. For example, it serves as a precursor to cyclohexenyl-containing antivirals and anti-inflammatory agents.
Material Science Applications
Functionalized cyclohexene derivatives, accessible via Grignard chemistry, are employed in polymer cross-linking and liquid crystal formulations.
Challenges and Future Directions
Despite its utility, the reagent’s moisture sensitivity and limited stability in tetrahydrofuran (THF) necessitate stringent handling. Future research aims to develop stabilized formulations and catalytic systems that enhance its efficiency in asymmetric synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume